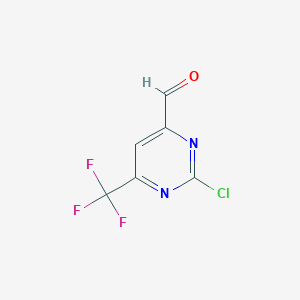

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

Description

Properties

CAS No. |

944901-79-5 |

|---|---|

Molecular Formula |

C6H2ClF3N2O |

Molecular Weight |

210.54 g/mol |

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C6H2ClF3N2O/c7-5-11-3(2-13)1-4(12-5)6(8,9)10/h1-2H |

InChI Key |

QCBWFYHLWCCLNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1C(F)(F)F)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction involves the generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which electrophilically substitutes a hydrogen atom on the pyrimidine ring.

Example Protocol (Adapted from):

- Substrate : 2-Chloro-6-(trifluoromethyl)pyrimidine

- Reagents : POCl₃ (5.56 g), DMF (0.53 g), acetonitrile (30 mL)

- Conditions : 80°C, 4 hours under reflux

- Workup : Neutralization with sodium carbonate, extraction with ethyl acetate

- Yield : 84%

- Purity : 99.97% (GC)

Catalytic Enhancements

Ferric chloride (FeCl₃) or antimony trifluoride (SbF₃) improves fluorination efficiency during precursor synthesis (e.g., converting trichloromethyl to trifluoromethyl groups).

Oxidation of Methyl Precursors

Oxidation of 2-chloro-6-(trifluoromethyl)pyrimidine-4-methanol using selenium dioxide (SeO₂) is an alternative route.

Reaction Parameters

Limitations

- High temperatures risk decomposition.

- Requires rigorous purification via column chromatography.

Direct Synthesis via Condensation Reactions

Pyrimidine ring formation with pre-installed functional groups offers a streamlined approach.

Cyclocondensation of β-Ketoesters

- Precursors : Ethyl 3-(trifluoromethyl)-3-oxopropanoate and chloroguanidine

- Catalyst : Vanadium-based complexes (e.g., [(VO)TPP][(TCM)₄])

- Conditions : Solvent-free, 100°C

- Yield : 70–85%

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalyst | Key Advantage |

|---|---|---|---|---|

| Vilsmeier-Haack | 84% | 80°C | FeCl₃/SbF₃ | High purity, scalable |

| SeO₂ Oxidation | 51% | 180°C | None | Avoids halogenation steps |

| Cyclocondensation | 85% | 100°C | Vanadium catalyst | One-pot synthesis, solvent-free |

Industrial-Scale Considerations

- Vilsmeier-Haack is preferred for its reproducibility and compatibility with continuous-flow reactors.

- Waste Management : HF and HCl byproducts require scrubbing and recycling systems.

- Cost Efficiency : SeO₂ oxidation is less favored due to reagent expense and lower yields.

Emerging Techniques

- Photocatalytic Trifluoromethylation : Using UV light and CF₃I to introduce trifluoromethyl groups post-formylation.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Pyrimidines are often preferred in drug design due to their ability to mimic nucleic acid bases.

Substituent Effects :

- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to methyl (-CH₃) or methoxy (-OCH₃) groups in analogs . This group also exerts a strong electron-withdrawing effect, activating the carbaldehyde for nucleophilic attack.

- Functional Group Position : The carbaldehyde group at position 4 in the target compound contrasts with its position at 2 in 4-chloro-6-methoxypyrimidine-2-carbaldehyde . This positional difference alters reactivity; for example, steric hindrance near the carbaldehyde may influence its accessibility in coupling reactions.

Functional Group Variations :

- Carbaldehyde vs. Carboxylic Acid : The target compound’s aldehyde group is more reactive than the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid , enabling applications in dynamic covalent chemistry (e.g., imine formation). Carboxylic acids, however, are better suited for salt formation or conjugation via amide bonds.

Biological Activity

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features, particularly the trifluoromethyl and chloro substituents, contribute to its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

- Molecular Formula : C6H3ClF3N3O

- IUPAC Name : 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

- Molecular Weight : 207.56 g/mol

1. Anti-inflammatory Activity

Recent studies demonstrate that derivatives of pyrimidines, including 2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde, exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |

| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |

2. Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been extensively studied, with compounds showing efficacy against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances these activities.

Case Study : A series of pyrimidine derivatives were synthesized and tested for their antibacterial activity, revealing that compounds with a chloro group exhibited heightened activity against S. aureus compared to their non-substituted counterparts.

3. Anticancer Activity

Pyrimidine derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicate that compounds similar to 2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde can induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | HeLa | 15 |

| Compound D | K562 | 12 |

| Compound E | HepG2 | 10 |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely related to their structural features:

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.

- Chloro Substituent : Influences binding affinity to biological targets.

Studies indicate that modifications at the pyrimidine ring significantly affect the compound's potency against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.